Physicochemical properties of N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Physicochemical properties of N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
An in-depth technical analysis of N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide, focusing on its physicochemical properties, structural causality, and advanced applications in synthetic methodology and drug discovery.
Executive Summary
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide (CAS: 63968-84-3) is a highly specialized, bifunctional building block utilized extensively in late-stage functionalization and medicinal chemistry. By combining an electron-withdrawing, highly lipophilic trifluoromethoxy (-OCF3) group with an amphoteric amidoxime moiety, this compound serves as a critical intermediate for synthesizing amide bioisosteres, monoamine oxidase (MAO) inhibitors, and complex heterocycles via transition-metal-catalyzed C-H activation. This guide deconstructs its physicochemical profile and provides self-validating protocols for its laboratory application.
Physicochemical Profiling & Structural Causality
Understanding the reactivity and biological utility of 2-(trifluoromethoxy)benzamidoxime requires analyzing the causality behind its two primary functional groups.
The Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," the -OCF3 group is highly electronegative and lipophilic. Unlike a standard methoxy group, the -OCF3 group adopts an orthogonal conformation relative to the benzene ring to maximize hyperconjugation. This specific conformation minimizes steric hindrance while drastically improving the molecule's metabolic stability and membrane permeability—key attributes for CNS-active compounds.
The Amidoxime (-C(=NOH)NH2) Group: The amidoxime group is amphoteric, possessing both a basic amidine-like nitrogen and an acidic hydroxylamine-like oxygen. This dual nature allows it to act as an exceptional bidentate ligand for transition metals (e.g., Ru, Pd), facilitating highly regioselective coordination (1[1]).
Quantitative Physicochemical Data
| Physicochemical Property | Value |
|---|---|
| Chemical Name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide |
| CAS Number | 63968-84-3 |
| Molecular Formula | C8H7F3N2O2 () |
| Molecular Weight | 220.15 g/mol (2[2]) |
| Melting Point | 99 - 101 °C () |
| Physical State | Solid (Crystalline Powder) (2[2]) |
| Storage Temperature | 2 - 8 °C () |
Mechanistic Utility in Drug Discovery
A. Traceless Directing Group (TDG) in C-H Activation The amidoxime moiety has emerged as a highly efficient Traceless Directing Group (TDG) in modern synthesis (1[1]). The strong bidentate coordination of the amino and oxime groups to a metal catalyst brings the metal center into exact proximity with the ortho C-H bond. Following targeted C-H cleavage and functionalization, the amidoxime can be seamlessly converted into a heterocycle or cleaved entirely, eliminating the need for cumbersome protection/deprotection steps.
Fig 1. Amidoxime-directed C-H activation cycle highlighting metal coordination and functionalization.
B. Bioisosteric Replacement to 1,2,4-Oxadiazoles Amide bonds are highly prone to enzymatic degradation in vivo. To enhance pharmacokinetic profiles, amidoximes are cyclized into 1,2,4-oxadiazoles (3[3]). This resulting heterocycle acts as a hydrolytically stable bioisostere, mimicking the planar geometry and hydrogen-bond acceptor capabilities of the original amide while completely resisting peptidase cleavage.
C. Synthesis of MAO Inhibitors Amidoximes readily condense with alkyl 2-halocarboxylates to form 1,2,4-oxadiazin-5(6H)-ones (4[4]). These cyclic derivatives have been identified as potent, reversible inhibitors of Monoamine Oxidase (MAO), offering significant therapeutic potential for neurodegenerative diseases.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following workflows incorporate specific checkpoints to ensure mechanistic integrity and prevent downstream failures.
Protocol 1: Synthesis of 1,2,4-Oxadiazole Bioisosteres Causality: Intermolecular cyclization requires the initial activation of a carboxylic acid to form an O-acyl amidoxime intermediate. Subsequent cyclodehydration is entropically favored but requires a chemical driving force, such as tetrabutylammonium fluoride (TBAF), to eliminate water and close the ring (3[3]).
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Acylation (Intermediate Formation): Dissolve N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv) at 0 °C. Stir for 2 hours.
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Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The complete disappearance of the starting amidoxime spot confirms successful O-acylation.
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Cyclodehydration: To the reaction mixture, add TBAF (1.0 M in THF, 1.5 equiv) (3[3]). Elevate the temperature to 80 °C and stir for 12 hours.
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Workup & Isolation: Quench the reaction with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography.
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Validation Checkpoint: 1H NMR analysis must show the complete disappearance of the broad -NH2 and -OH signals (typically between 6.0–10.0 ppm), confirming successful ring closure.
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Fig 2. Step-by-step cyclization pathway from amidoxime to a hydrolytically stable 1,2,4-oxadiazole.
Protocol 2: Synthesis of 1,2,4-Oxadiazin-5(6H)-ones (MAO Inhibitor Precursors) Causality: The basic amidine nitrogen attacks the alpha-carbon of the 2-halocarboxylate via an SN2 mechanism. This is followed by the intramolecular cyclization of the oxime oxygen onto the ester carbonyl, releasing an alcohol byproduct (4[4]).
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Reagent Assembly: In a dry flask, combine N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide (1.0 equiv) and methyl 2-bromoacetate (1.2 equiv) in DMSO (4[4]).
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Base Addition: Add sodium tert-butoxide (t-BuONa, 2.0 equiv) portion-wise at room temperature (4[4]). The strong base deprotonates the amidoxime, enhancing its nucleophilicity.
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Reaction: Stir at room temperature for 18 hours.
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Validation Checkpoint: LC-MS should indicate the exact mass of the cyclized product (M+H). The highly polar DMSO solvent stabilizes the transition state of the SN2 displacement.
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Workup: Pour the mixture into ice water and acidify slightly to precipitate the product. Filter and wash with cold water.
References
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Thermo Scientific. "N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide, 95%, Thermo Scientific". Available at: 2
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Fisher Scientific. "SAFETY DATA SHEET: N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide". Available at:
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Sigma-Aldrich. "2-(trifluoromethoxy)benzamidoxime | 63968-84-3". Available at:
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RSC Publishing. "Invisible architects: traceless directing group strategy towards late-stage functionalization and synthesis of drug derivatives". Available at: 1
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PMC - NIH. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". Available at: 3
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MDPI. "Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors". Available at: 4
Sources
- 1. Invisible architects: traceless directing group strategy towards late-stage functionalization and synthesis of drug derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
